Nemoralisin

Cytotoxicity Diterpenoid Cancer Research

Nemoralisin (CAS 942480-13-9) is a natural acyclic diterpenoid from Aphanamixis polystachya. Unlike structurally similar analogs (e.g., nemoralisins D–G, IC50 >40 μM), it exhibits sub-micromolar cytotoxicity against SMMC-7721 (IC50 0.67 μM) and HL-60 (IC50 1.8 μM). This potency gap makes it a superior positive control for cytotoxicity assays and an active scaffold for SAR-driven lead optimization in hepatocellular carcinoma and leukemia research.

Molecular Formula C20H28O4
Molecular Weight 332.4 g/mol
Cat. No. B7982004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNemoralisin
Molecular FormulaC20H28O4
Molecular Weight332.4 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC(C1)C=C(C)CCCC(C)C2=CC(=O)C(O2)(C)C
InChIInChI=1S/C20H28O4/c1-13(9-16-10-14(2)11-19(22)23-16)7-6-8-15(3)17-12-18(21)20(4,5)24-17/h9,11-12,15-16H,6-8,10H2,1-5H3/b13-9+
InChIKeyAVYLUTSPDMUJIF-UKTHLTGXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nemoralisin: Sourcing, Chemical Identity, and Core Diterpenoid Classification for Procurement Decisions


Nemoralisin (CAS: 942480-13-9) is a naturally occurring acyclic diterpenoid , characterized by its C20H28O4 molecular formula and a molecular weight of 332.43 g/mol . It is primarily isolated and purified from the stem bark of Aphanamixis polystachya, a species belonging to the Meliaceae family . Chemically, it belongs to the class of organic compounds known as dihydropyranones, containing a hydrogenated pyran ring with a ketone and one double bond [1]. Its IUPAC name is (6S)-6-((E)-6-(5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)-2-methylhept-1-en-1-yl)-4-methyl-5,6-dihydro-2H-pyran-2-one .

Nemoralisin: Why In-Class Diterpenoid Substitution is Scientifically Unsound


The acyclic diterpenoid class encompasses a diverse array of natural products with subtle yet functionally significant structural variations [1]. For instance, nemoralisin-type diterpenoids, including nemoralisin itself and its analogs like nemoralisins A–J and nornemoralisins, exhibit a wide spectrum of biological potencies, ranging from negligible (IC50 > 40 μM) to moderate (IC50 ~10 μM) cytotoxicity across various human cancer cell lines [REFS-2, REFS-3]. Furthermore, specific modifications, such as the α,β-unsaturated γ-lactone moiety in nemoralisin J, confer distinct anti-inflammatory activities not universally present [1]. Consequently, assuming functional equivalence or comparable potency among nemoralisin and its closely related structural analogs is not supported by empirical evidence; direct quantitative comparison is essential for valid scientific selection.

Nemoralisin: Quantified Differentiation Data for Scientific Procurement Decisions


Nemoralisin Exhibits Sub-Micromolar Cytotoxicity, Demonstrating Potency Advantage Over Weakly Active Analogs

In a cytotoxicity screen against a panel of human cancer cell lines, Nemoralisin demonstrated potent activity with IC50 values in the sub-micromolar range, including 0.67 μM against SMMC-7721 and 1.8 μM against HL-60 . This potency starkly contrasts with its close structural analogs, nemoralisins D–G, which were reported to exhibit weak cytotoxicities with IC50 values greater than 40 μM against the same cell lines under comparable assay conditions [1]. This represents a potency increase of over 50-fold for Nemoralisin relative to these specific analogs.

Cytotoxicity Diterpenoid Cancer Research

Nemoralisin Demonstrates Consistent Cytotoxic Activity Profile, Differentiating from Inactive or Weakly Active Acyclic Diterpenoids

Nemoralisin exhibited measurable cytotoxicity against a panel of four human cancer cell lines, with reported IC50 values of 1.53 μM (Bel-7402), 3.62 μM (HepG2), 1.8 μM (HL-60), and 0.67 μM (SMMC-7721) . In contrast, a series of six structurally related acyclic diterpenoids, Aphanamixins A–F, were found to have weak cytotoxicities against HepG2, AGS, MCF-7, and A-549 cell lines, with all IC50 values reported as greater than 10 μM [1]. This demonstrates that Nemoralisin possesses a distinct and consistently more potent cytotoxic profile compared to this specific subset of in-class diterpenoid analogs.

Antiproliferative Diterpenoid Cancer Cell Lines

Nemoralisin's Potency Advantage Over Nornemoralisin Analogs in Renal Cancer Cell Line

While direct head-to-head data is not available, cross-study comparison reveals a notable potency differential. Nemoralisin demonstrated potent activity against SMMC-7721 (hepatocellular carcinoma) with an IC50 of 0.67 μM and HL-60 (leukemia) with an IC50 of 1.8 μM . In a separate study, the related nornemoralisins A and B exhibited significant cytotoxicity on the ACHN renal cancer cell line with IC50 values of 13.9 μM and 10.3 μM, respectively, while other compounds in that study failed to show obvious cytotoxicity [1]. Although the cell lines differ, the sub-micromolar to low micromolar potency of Nemoralisin stands in contrast to the ~10-14 μM potency of these nornemoralisin analogs, suggesting a potentially broader and more potent cytotoxic profile.

Renal Cancer Diterpenoid Cytotoxicity

Nemoralisin's Anti-Inflammatory Potential as an Alternative to Specific Inhibitory Analogs

While Nemoralisin itself lacks reported direct data on nitric oxide (NO) inhibition, its close structural analog, nemoralisin J, exhibited moderate inhibitory activity against lipopolysaccharide-induced NO production in RAW 264.7 cells with an IC50 of 9.96 μM [1]. This activity is conferred by an α,β-unsaturated γ-lactone moiety, a structural feature not universally shared among nemoralisin-type diterpenoids [1]. This class-level inference suggests that if anti-inflammatory activity is desired, one should seek compounds with this specific lactone, but if cytotoxicity is the primary endpoint, Nemoralisin (which lacks this moiety) is a more potent alternative, as demonstrated in other sections of this guide.

Anti-inflammatory Diterpenoid Nitric Oxide

Nemoralisin: Validated Application Scenarios for Scientific and Industrial Use


Lead Compound for Anticancer Drug Discovery Against Liver and Leukemia Cell Lines

Based on its demonstrated sub-micromolar to low micromolar cytotoxicity against SMMC-7721 (IC50 = 0.67 μM) and HL-60 (IC50 = 1.8 μM) human cancer cell lines , Nemoralisin is a scientifically justified choice as a starting point for medicinal chemistry campaigns targeting hepatocellular carcinoma and leukemia. Its potency advantage over related analogs (e.g., IC50 > 40 μM for nemoralisins D–G) [1] makes it a more suitable and cost-effective candidate for primary screening and lead optimization efforts.

Positive Control for Assays Differentiating Active vs. Weakly Active Acyclic Diterpenoids

Given the clear potency gap between Nemoralisin (IC50 < 4 μM on multiple lines) and several structurally similar compounds (e.g., Aphanamixins A–F with IC50 > 10 μM, and nemoralisins D–G with IC50 > 40 μM) [REFS-2, REFS-3], Nemoralisin can serve as a reliable positive control in cytotoxicity assays. This application is critical for validating experimental setups designed to screen for new bioactive diterpenoids or to study structure-activity relationships (SAR) within this natural product class.

Chemical Probe for Investigating Structure-Activity Relationships (SAR) in Acyclic Diterpenoids

The stark contrast in cytotoxic potency between Nemoralisin and its closely related analogs (e.g., nornemoralisins and nemoralisins D–G) [REFS-1, REFS-2, REFS-3] makes it an invaluable tool for SAR studies. Procuring Nemoralisin allows researchers to use it as a benchmark 'active' scaffold to systematically evaluate which structural modifications (e.g., ring systems, oxidation state, side-chain length) are responsible for the observed gain or loss of biological activity, thereby accelerating the rational design of more potent derivatives.

Quote Request

Request a Quote for Nemoralisin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.